2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where the chlorophenyl group is introduced into the molecule.
Attachment of the Pyridinyl Group: This step involves the coupling of the pyridinyl group to the azetidine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound also contains a chlorophenyl group and is used in similar research applications.
Uniqueness
2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17ClN2O2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]ethanone |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-8-15(6-7-19-12)22-16-10-20(11-16)17(21)9-13-2-4-14(18)5-3-13/h2-8,16H,9-11H2,1H3 |
InChI Key |
JFSUQLLYPWMGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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